

# Potential Suppliers of 1-Chloro-2,5-dimethylhexane

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## Compound of Interest

Compound Name: 1-Chloro-2,5-dimethylhexane

Cat. No.: B13186641

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**1-Chloro-2,5-dimethylhexane**, identified by the CAS number 128399-80-4, is a specialty chemical available from a select number of suppliers. Researchers seeking to procure this compound should consider the following vendors. It is advisable to contact these suppliers directly to obtain the most current information on availability, purity, lead times, and pricing.

Table 1: Summary of Potential Suppliers

Supplier	CAS Number	Purity	Notes
BLD Pharm	128399-80-4	Not specified	Listed in their online catalog.[1]
Ambeed	128399-80-4	95%	Available for purchase through their website.
Leyan Reagent	128399-80-4	95%	A China-based supplier of chemical reagents.[2]

## Proposed Experimental Protocols for the Synthesis of 1-Chloro-2,5-dimethylhexane

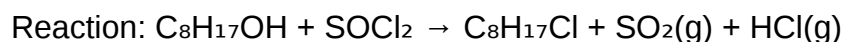
While a specific, peer-reviewed synthesis for **1-Chloro-2,5-dimethylhexane** is not prominently available in scientific literature, its preparation can be achieved through established methods

for the conversion of primary alcohols to alkyl chlorides. The logical precursor for this synthesis is 2,5-dimethyl-1-hexanol. The following protocols are based on well-understood and reliable chlorination reactions of primary alcohols.

**Starting Material:** The synthesis commences with 2,5-dimethyl-1-hexanol (CAS No. 6886-16-4), which is a commercially available reagent.

## Method 1: Chlorination using Thionyl Chloride (SOCl<sub>2</sub>)

This method is often favored due to the formation of gaseous byproducts (SO<sub>2</sub> and HCl), which simplifies the purification of the desired alkyl chloride.<sup>[2][3]</sup>



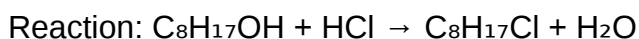
Detailed Methodology:

- **Reaction Setup:** A round-bottom flask is charged with 2,5-dimethyl-1-hexanol (1.0 equivalent). The flask is equipped with a dropping funnel and a reflux condenser connected to a gas trap to neutralize the acidic gases produced. Anhydrous conditions should be maintained.
- **Reagent Addition:** Thionyl chloride (1.2 equivalents) is added dropwise to the alcohol at 0 °C (ice bath). The reaction can be performed neat or in an inert solvent such as dichloromethane or toluene. For primary alcohols, the addition of a catalytic amount of pyridine or dimethylformamide (DMF) can accelerate the reaction.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure complete conversion.
- **Work-up:** The reaction mixture is cooled to room temperature and then slowly poured onto crushed ice to quench any unreacted thionyl chloride.
- **Extraction:** The product is extracted from the aqueous mixture using a suitable organic solvent like diethyl ether or dichloromethane.
- **Washing:** The combined organic extracts are washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove residual HCl) and then with brine.

- **Drying and Concentration:** The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude **1-Chloro-2,5-dimethylhexane** is purified by fractional distillation under reduced pressure.

## Method 2: Chlorination using Concentrated Hydrochloric Acid

The reaction of primary alcohols with concentrated hydrochloric acid is a classic method for preparing primary alkyl chlorides. The use of a catalyst like zinc chloride (Lucas Reagent) is often necessary to enhance the reaction rate, though heating can also be employed.

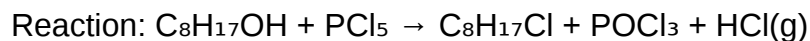


Detailed Methodology:

- **Reaction Setup:** 2,5-dimethyl-1-hexanol (1.0 equivalent) is mixed with an excess of concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.
- **Reaction Conditions:** The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up and Extraction:** After cooling, the organic layer containing the product is separated. The aqueous layer is extracted with a non-polar organic solvent to recover any dissolved product.
- **Washing and Drying:** The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, followed by drying over an anhydrous salt.
- **Purification:** The solvent is evaporated, and the product is purified by distillation.

## Method 3: Chlorination using Phosphorus Pentachloride ( $\text{PCl}_5$ )

Phosphorus pentachloride is a highly effective, albeit aggressive, chlorinating agent for alcohols.<sup>[1][4]</sup>

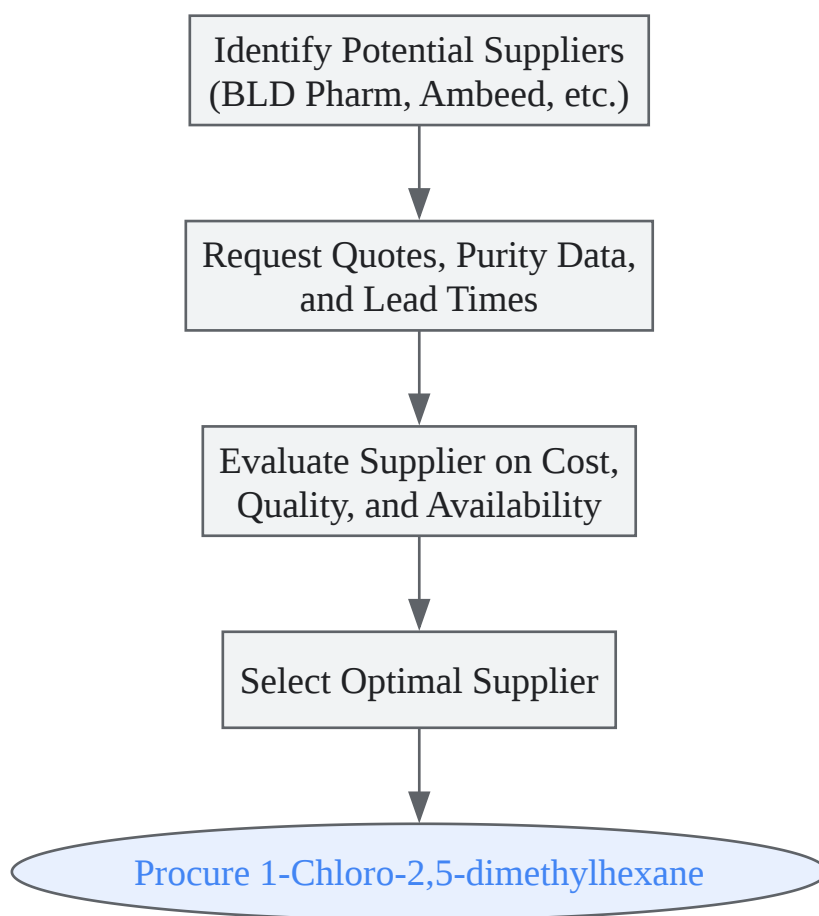


#### Detailed Methodology:

- **Reaction Setup:** 2,5-dimethyl-1-hexanol (1.0 equivalent) is placed in a round-bottom flask, optionally with an inert solvent, and cooled in an ice bath. A gas trap is essential.
- **Reagent Addition:** Phosphorus pentachloride (1.1 equivalents) is added in small portions to the cooled alcohol with stirring.
- **Reaction Progression:** Once the addition is complete, the mixture is allowed to warm to room temperature and may be gently heated to complete the reaction, as indicated by the cessation of HCl evolution.
- **Work-up:** The reaction mixture is carefully poured onto crushed ice to decompose the phosphorus oxychloride ( $\text{POCl}_3$ ) and any remaining  $\text{PCl}_5$ .
- **Extraction, Washing, and Drying:** The product is extracted, washed, and dried as described in the previous methods.
- **Purification:** The final product is purified by distillation.

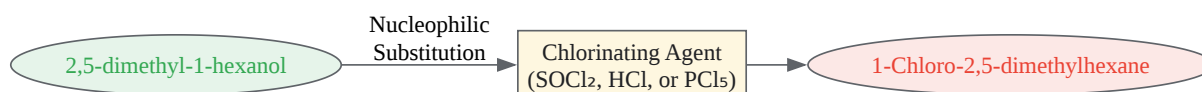
## Visualizations

The following diagrams illustrate the logical workflow for supplier selection and the proposed synthetic pathway.



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Caption: Workflow for the evaluation and selection of a chemical supplier.



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Caption: Proposed synthetic pathway for **1-Chloro-2,5-dimethylhexane**.

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## References

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